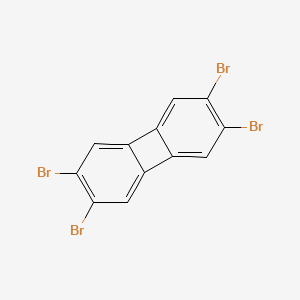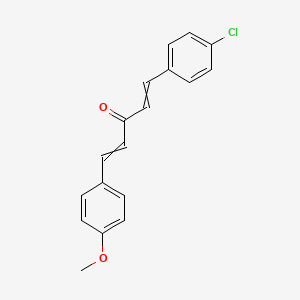![molecular formula C16H12O5 B14516103 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid CAS No. 62970-15-4](/img/structure/B14516103.png)
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid is a compound that belongs to the class of flavonoids Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the condensation of 2,6-dihydroxybenzaldehyde with a suitable benzoic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions, often in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: It is used in the formulation of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its dual hydroxyl groups and conjugated system enhance its antioxidant capacity and make it a versatile compound for various applications .
Propriétés
Numéro CAS |
62970-15-4 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
3-[3-(2,6-dihydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O5/c17-12-5-2-6-13(18)15(12)14(19)8-7-10-3-1-4-11(9-10)16(20)21/h1-9,17-18H,(H,20,21) |
Clé InChI |
CYXTUUKFDGMPTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C=CC(=O)C2=C(C=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


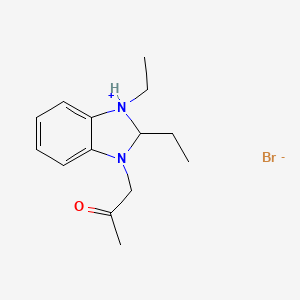
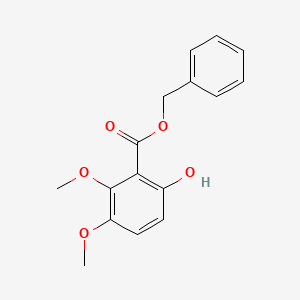
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)


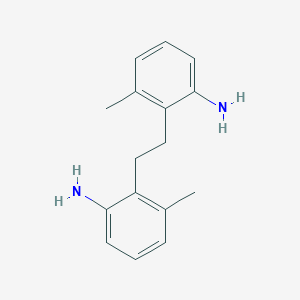
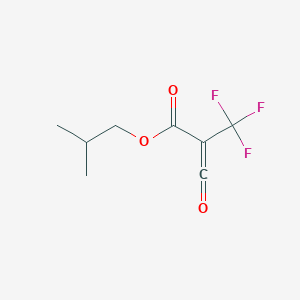
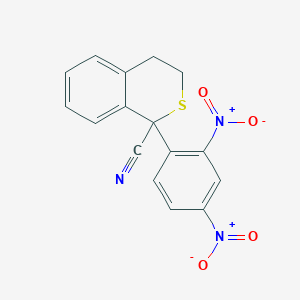
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
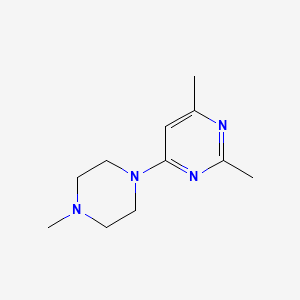
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
